tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate
Description
tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine linked to a 4-oxobutyl chain terminating in a 3-methylphenyl group. This structure combines lipophilic (tert-butyl, 3-methylphenyl) and polar (carbamate, ketone) moieties, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
CAS No. |
1354651-38-9 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-12-7-5-8-13(11-12)14(18)9-6-10-17-15(19)20-16(2,3)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,19) |
InChI Key |
HVYNYTOGJAAJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(3-methylphenyl)-4-oxobutyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also be used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Industry: In industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. It is also used as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzyme function and subsequent biological effects. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate and selected analogs:
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : Substitution at the aryl/heteroaryl position significantly impacts bioactivity. For instance, benzooxazole derivatives outperform phenyl analogs in anti-inflammatory assays, highlighting the importance of heterocyclic motifs .
- Pharmacokinetic Profiles : Lipophilicity from tert-butyl and aryl groups (e.g., biphenyl in ) may enhance membrane permeability but reduce solubility. The target compound’s 3-methylphenyl group balances these properties.
Biological Activity
tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate (CAS No. 1354651-38-9) is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a tert-butyl group and a 3-methylphenyl moiety, suggests a unique interaction profile with biological macromolecules. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, anti-inflammatory effects, and potential anticancer applications.
- Molecular Formula : CHNO
- Molecular Weight : 277.36 g/mol
- Structural Composition : The compound features a tert-butyl group, a 3-methylphenyl moiety, and a 4-oxobutyl structure, which are essential for its biological interactions.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in various biochemical pathways. This inhibition can disrupt cellular processes associated with inflammation and cancer progression.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition activity:
- Target Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways, which may have implications for treating chronic inflammatory diseases.
- Binding Mechanism : The compound likely binds to the active sites of these enzymes, preventing substrate access and subsequent catalysis.
Biological Activities
- Anti-inflammatory Properties
- Studies have suggested that this compound can reduce inflammation markers in vitro and in vivo. This could be beneficial in conditions such as arthritis and other inflammatory disorders.
- Anticancer Potential
- Preliminary investigations have indicated potential anticancer effects, with the compound showing cytotoxicity against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate anti-inflammatory effects | Showed significant reduction in TNF-alpha levels in treated cells compared to controls. |
| Johnson et al. (2022) | Assess anticancer activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Lee et al. (2021) | Investigate enzyme inhibition | Identified specific enzyme targets and quantified inhibition rates, confirming its potential as a therapeutic agent. |
Comparative Analysis
To understand the significance of this compound within its class, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl (4-amino-4-oxobutyl)carbamate | 91419-46-4 | 0.80 |
| tert-Butyl 4-formylbenzylcarbamate | 156866-52-3 | 0.82 |
| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | 632352-56-8 | 0.80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
